Home > Products > Screening Compounds P146398 > Tetrahydrothebaine
Tetrahydrothebaine - 41714-53-8

Tetrahydrothebaine

Catalog Number: EVT-1174747
CAS Number: 41714-53-8
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a natural product found in Papaver somniferum with data available.

7α-Acetyl-6,14-ethyl bridge tetrahydrothebaine

  • Compound Description: This compound is a derivative of tetrahydrothebaine with an ethyl bridge between positions 6 and 14 and an acetyl group at position 7α. The compound is synthesized via hydrogenation of 7α-acetyl-6,14-ethylene bridge tetrahydrothebaine. []
  • Relevance: This compound highlights a key chemical transformation discussed in the papers: the hydrogenation of the double bond in thenorphine intermediates to generate saturated analogs. This compound is directly relevant to Tetrahydrothebaine as it involves a simple modification of the ethene bridge. []

7α-Acetyl-6,14-ethylene bridge tetrahydrothebaine

  • Compound Description: This compound serves as a precursor to 7α-acetyl-6,14-ethyl bridge tetrahydrothebaine and undergoes a hydrogenation reaction to form the ethyl bridge. []
  • Relevance: This compound showcases a direct precursor to one of the derivatives of Tetrahydrothebaine discussed in the paper. The presence of the ethylene bridge highlights a key structural feature amenable to modification in the Tetrahydrothebaine scaffold. []

7α-Amino-6,14-endo-etheno-tetrahydrothebaine

  • Compound Description: This derivative of Tetrahydrothebaine features an amino group at the 7α position and maintains the 6,14-endo-etheno bridge. It is synthesized from a Tetrahydrothebaine ester through the Curtius reaction or from a ketone precursor via the Schmidt reaction. []
  • Relevance: This compound demonstrates the feasibility of introducing an amino group at the 7α position of Tetrahydrothebaine. The presence of the amino group presents opportunities for further derivatization and exploration of structure-activity relationships. []

6,14-Ethano-7α-amino-tetrahydrothebaine

  • Compound Description: This analogue of 7α-amino-6,14-endo-etheno-tetrahydrothebaine features an ethano bridge instead of the etheno bridge, highlighting the structural variations explored in the research. []
  • Relevance: This compound is closely related to Tetrahydrothebaine, differing in the saturation state of the bridge and the presence of the amino group. These modifications likely lead to distinct pharmacological profiles compared to the parent compound. []

1-Chloro-7α-amino-6,14-endo-etheno-tetrahydrothebaine

  • Compound Description: This derivative of Tetrahydrothebaine possesses a chlorine atom at the 1 position, an amino group at the 7α position, and the 6,14-endo-etheno bridge. []
  • Relevance: Introducing a chlorine atom at the 1-position of Tetrahydrothebaine, as seen in this compound, allows for evaluating the effects of halogenation on the compound's activity and physicochemical properties. []

Benzazocine derivative of 7α-amino-6,14-endo-etheno-tetrahydrothebaine

  • Compound Description: This compound results from the methylation and Hofmann degradation of 7α-amino-6,14-endo-etheno-tetrahydrothebaine, demonstrating a rearrangement of the core structure. []
  • Relevance: This compound illustrates how chemical modification of Tetrahydrothebaine can lead to a rearranged structure with potentially altered pharmacological properties compared to the parent compound. []

Ketone derivative from 1-chloro-7α-amino-6,14-endo-etheno-tetrahydrothebaine

  • Compound Description: This compound is generated by treating 1-chloro-7α-amino-6,14-endo-etheno-tetrahydrothebaine with nitrous acid, resulting in a rearrangement that forms a ketone. []
  • Relevance: This compound highlights the sensitivity of the Tetrahydrothebaine scaffold to certain reaction conditions, leading to rearrangements and potentially different biological activity compared to the starting compound. []
  • Compound Description: This compound is an acetylated derivative of a Tetrahydrothebaine ester, where the acetyl group is introduced at the phenolic hydroxyl group. []
  • Relevance: This compound exemplifies a common strategy of modifying the phenolic hydroxyl group in Tetrahydrothebaine to modulate its properties. The acetylated derivative may have altered metabolic stability or receptor binding compared to the parent compound. []

1-Chloro-Tetrahydrothebaine alcohol

  • Compound Description: This compound results from the chlorination of a Tetrahydrothebaine alcohol, introducing a chlorine atom at the 1 position. []
  • Relevance: This derivative underscores the potential for halogenation at various positions of the Tetrahydrothebaine structure, possibly impacting its pharmacological profile and reactivity. []

2-Amino derivatives of Tetrahydrothebaine phenol

  • Compound Description: These compounds are obtained by a Mannich reaction on a Tetrahydrothebaine phenol, introducing an amino group at the 2 position. []
  • Relevance: The introduction of an amino group at the 2-position of Tetrahydrothebaine, as seen in these derivatives, allows for investigating the effect of substituents at this position on the compound's activity. []

7-Alkylidene-6,14-endo-etheno-6,7,8,14-tetrahydrothebaines

  • Compound Description: This class of compounds features an alkylidene group at position 7 and retains the 6,14-endo-etheno bridge. These derivatives arise from detosylation reactions in the 6,14-endo-ethenotetrahydrothebaine series. []
  • Relevance: These derivatives are closely related to Tetrahydrothebaine and demonstrate the possibility of introducing various alkylidene substituents at position 7. These modifications likely influence the compound's interaction with biological targets. []

7α-Vinyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaines

  • Compound Description: This class of compounds, characterized by a vinyl group at the 7α position and the 6,14-endo-etheno bridge, are formed through detosylation reactions and can be rearranged to bridged thebainones under acidic conditions. []
  • Relevance: This compound showcases a specific example of a 7-substituted Tetrahydrothebaine derivative. The vinyl group introduces a potential site for further chemical modifications or interactions with biological targets. []

7α-(2-Substituted-1,3,4-oxadiazol-5-yl)-6,14-endo-etheno-6,7,8,14-tetrahydrothebaines

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring attached to the 7α position of the 6,14-endo-etheno-tetrahydrothebaine scaffold. These derivatives were synthesized and evaluated for their analgesic activity, with many exhibiting potency between that of codeine and morphine. [, ]
  • Relevance: The introduction of the 1,3,4-oxadiazole ring system at the 7α position of Tetrahydrothebaine represents a significant structural modification. This series of compounds is particularly interesting due to their promising analgesic properties. [, ]
  • Compound Description: Dihydromorphine is a potent opioid analgesic derived from morphine, where the double bond between positions 7 and 8 is reduced. A practical synthesis of dihydromorphine from tetrahydrothebaine is described. []
  • Relevance: While not a direct derivative of tetrahydrothebaine, the paper describes a synthetic route from tetrahydrothebaine to dihydromorphine. This highlights the use of tetrahydrothebaine as a starting material for synthesizing other opioids. []

(8S)-8-Bromomorphide

  • Compound Description: This key intermediate is synthesized from codeine and serves as a precursor to 6-demethoxyoripavine and its derivatives. []
  • Relevance: Although not directly derived from tetrahydrothebaine, the synthesis of (8S)-8-bromomorphide is mentioned alongside the conversion of tetrahydrothebaine to dihydromorphine, suggesting potential synthetic connections and shared methodologies. []

7β-Cyano-6,14-endo-etheno-7α-methyl-6,7,8,14-tetrahydrothebaine

  • Compound Description: This compound possesses a cyano group at the 7β position and a methyl group at the 7α position, along with the 6,14-endo-etheno bridge. [, ]
  • Relevance: This compound exemplifies the introduction of both cyano and methyl groups to the Tetrahydrothebaine structure. The presence of these groups at the 7-position likely influences the compound's reactivity and pharmacological profile. [, ]

7β-Aminomethyl-6,14-endo-etheno-7-methyltetrahydrothebaine

  • Compound Description: This derivative of Tetrahydrothebaine has an aminomethyl group at the 7β position and a methyl group at the 7α position, along with the characteristic 6,14-endo-etheno bridge. The compound undergoes ring expansion when subjected to deamination conditions. [, ]
  • Relevance: This compound highlights the feasibility of introducing an aminomethyl group at the 7β position of Tetrahydrothebaine. This modification allows for exploring different types of reactions and rearrangements, potentially leading to novel structures. [, ]
Source and Classification
  • Source: Tetrahydrothebaine is primarily obtained through the hydrogenation of thebaine, which is one of the major alkaloids from opium poppy.
  • Classification: It belongs to the class of compounds known as opioids, specifically within the morphinan family. Its structural modifications allow it to interact with opioid receptors in the central nervous system.
Synthesis Analysis

Tetrahydrothebaine can be synthesized through various methods, with hydrogenation being the most common approach.

Hydrogenation Process

  • Starting Material: Thebaine (C19H21NO3).
  • Catalysts: Common catalysts include palladium or platinum on carbon.
  • Conditions: The reaction typically occurs under high pressure and temperature, allowing for the reduction of double bonds present in thebaine.
  • Yield: The hydrogenation process can yield tetrahydrothebaine with high efficiency, often reported at yields around 92% .

Alternative Synthesis Methods

Other synthetic routes involve multi-step processes that modify the structure of tetrahydrothebaine to create derivatives with enhanced pharmacological properties. For example, alkylation reactions and cyclocondensation techniques are employed to introduce various functional groups .

Molecular Structure Analysis

Tetrahydrothebaine has a complex molecular structure characterized by several key features:

  • Molecular Formula: C19H25NO3
  • Molecular Weight: Approximately 313.41 g/mol.
  • Structural Features:
    • It contains a morphinan backbone with a saturated ring structure due to hydrogenation.
    • The presence of hydroxyl (-OH) and methoxy (-OCH3) groups influences its solubility and receptor binding properties.

Structural Data

The three-dimensional conformation of tetrahydrothebaine allows it to fit into opioid receptors effectively, facilitating its action as an analgesic agent. The stereochemistry plays a crucial role in its biological activity.

Chemical Reactions Analysis

Tetrahydrothebaine participates in various chemical reactions that can modify its structure for different applications:

  1. Hydrogenation Reactions: As mentioned, tetrahydrothebaine can be synthesized from thebaine through hydrogenation.
  2. Alkylation Reactions: Tetrahydrothebaine can undergo alkylation to form derivatives that may exhibit improved binding affinities to opioid receptors .
  3. Conversion to Other Opioids: It can be further transformed into dihydromorphine via specific reduction reactions, showcasing its utility as a precursor in opioid synthesis .
Mechanism of Action

Tetrahydrothebaine acts primarily as an agonist at mu-opioid receptors, which are critical for mediating pain relief and other opioid effects.

Mechanism Details

  • Binding Affinity: Tetrahydrothebaine exhibits varying affinities for different opioid receptors (mu, delta, kappa), with significant selectivity towards mu receptors .
  • Signal Transduction: Upon binding to mu-opioid receptors, it initiates a cascade of intracellular events leading to analgesia. This involves inhibition of adenylate cyclase activity, reduction of neurotransmitter release, and modulation of ion channel activity.

Pharmacological Effects

The compound's agonistic properties contribute to its analgesic effects while also posing risks for dependence and tolerance typical of opioids.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothebaine are essential for understanding its behavior in biological systems:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: Reported melting point ranges around 170–175 °C.
  • Partition Coefficient: The octanol-water partition coefficient indicates its lipophilicity, influencing absorption and distribution in biological systems.

These properties affect how tetrahydrothebaine is formulated for therapeutic use.

Applications

Tetrahydrothebaine has several scientific applications:

  1. Pharmaceutical Development: It serves as a precursor for synthesizing more potent analgesics like dihydromorphine.
  2. Research Tool: Used in studies investigating opioid receptor mechanisms due to its selective binding properties .
  3. Potential Therapeutics: Ongoing research aims to evaluate its efficacy and safety profile as an alternative analgesic with reduced side effects compared to traditional opioids.

Properties

CAS Number

41714-53-8

Product Name

Tetrahydrothebaine

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1

InChI Key

RVJQWONQPCTLDL-MKUCUKIISA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

Synonyms

6β-Parzone Methyl Ether; (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.